
4-Tert-butylcycloheptane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylcycloheptane-1-thiol is an organosulfur compound with the molecular formula C₁₁H₂₂S It is characterized by a cycloheptane ring substituted with a tert-butyl group and a thiol group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylcycloheptane-1-thiol typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Thiol Group Addition: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the cycloheptane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide or a hydrogenated product.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides, hydrogenated products.
Substitution: Various substituted cycloheptane derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butylcycloheptane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butylcycloheptane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The pathways involved may include redox reactions, enzyme inhibition, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Cycloheptane-1-thiol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-Tert-butylcyclohexane-1-thiol: Contains a cyclohexane ring instead of a cycloheptane ring, leading to variations in steric and electronic effects.
Uniqueness: 4-Tert-butylcycloheptane-1-thiol is unique due to the presence of both the tert-butyl group and the thiol group on a cycloheptane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H22S |
|---|---|
Peso molecular |
186.36 g/mol |
Nombre IUPAC |
4-tert-butylcycloheptane-1-thiol |
InChI |
InChI=1S/C11H22S/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
CUFKINBFIMLCLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCCC(CC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)


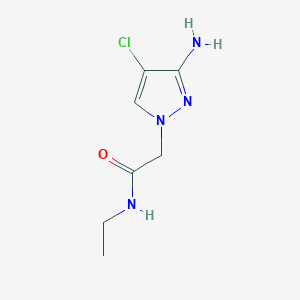

![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
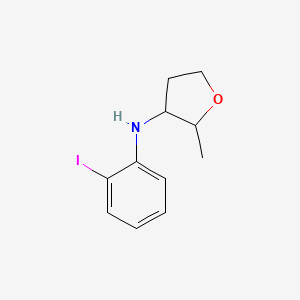
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)
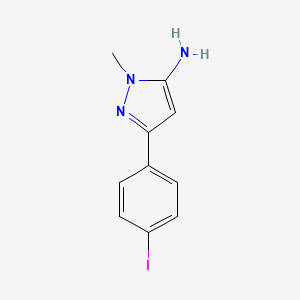
![4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302775.png)
![3-[3-(Methylsulfanyl)propoxy]azetidine](/img/structure/B13302781.png)
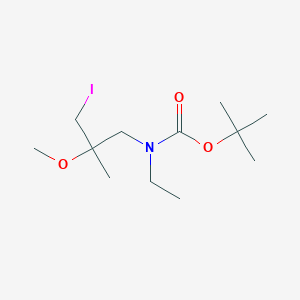
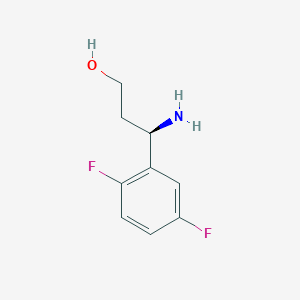
![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)
